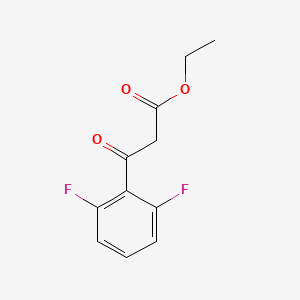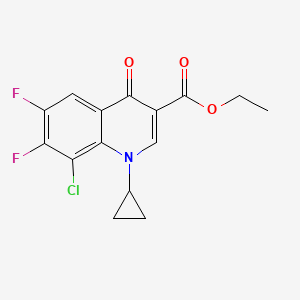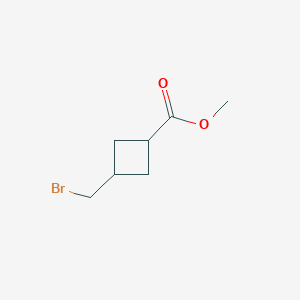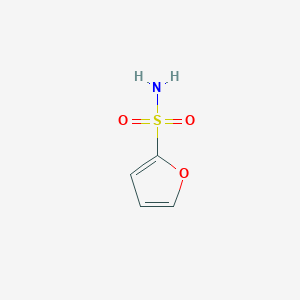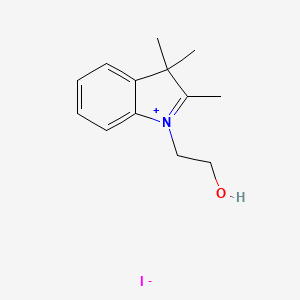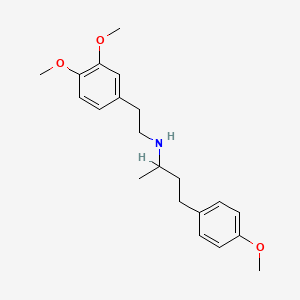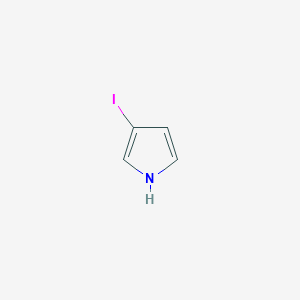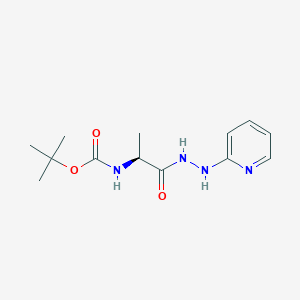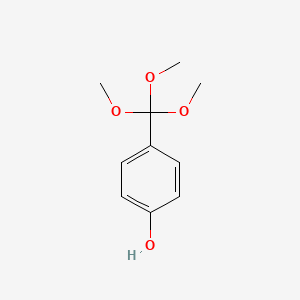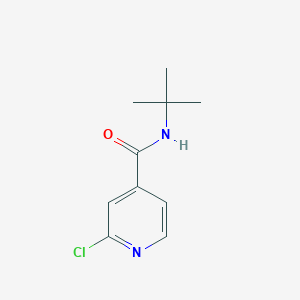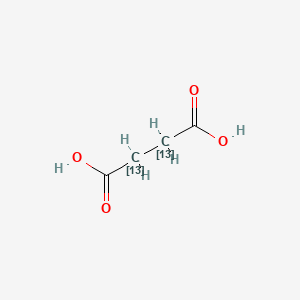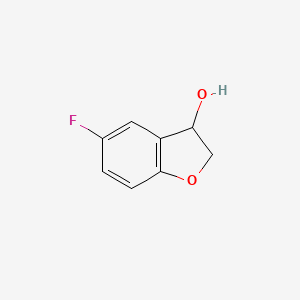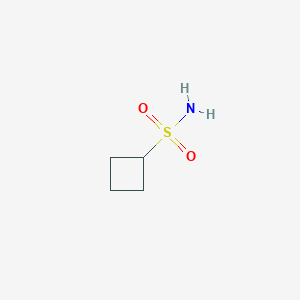
Cyclobutanesulfonamide
概要
説明
Cyclobutanesulfonamide is an organic compound with the molecular formula C₄H₉NO₂S. It is a sulfonamide derivative featuring a cyclobutane ring, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive structural and functional characteristics .
科学的研究の応用
Cyclobutanesulfonamide is utilized in several scientific research fields:
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Employed in the synthesis of polymers and other advanced materials.
作用機序
Target of Action
Cyclobutanesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria . This deficiency hampers the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
This allows for the maintenance of adequate blood levels for extended periods . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound would likely impact its bioavailability, efficacy, and duration of action .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents the bacteria from producing essential components like nucleic acids and proteins . This inhibits the bacteria’s ability to grow and multiply, thereby helping to control bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the drug, and the resistance mechanisms of the bacteria . .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
Cyclobutanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutyl bromide with tert-butyllithium, followed by treatment with sulfuryl chloride and ammonia. The reaction conditions typically involve low temperatures and the use of anhydrous solvents to ensure high yield and purity .
-
Cyclobutyl Bromide to Cyclobutyl Lithium
- React cyclobutyl bromide with tert-butyllithium in anhydrous diethyl ether at -78°C.
- Warm the solution to -35°C over 1.5 hours.
-
Formation of Cyclobutyl Sulfonamide
- Cannulate the mixture into a solution of sulfuryl chloride in hexanes at -40°C.
- Warm to 0°C over 1 hour and concentrate in vacuo.
- Redissolve in diethyl ether, wash with ice-cold water, dry, and concentrate.
- Redissolve in tetrahydrofuran (THF), add dropwise to saturated ammonia in THF, and stir overnight.
- Recrystallize from dichloromethane in hexanes with methanol to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Cyclobutanesulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted this compound derivatives.
類似化合物との比較
Cyclobutanesulfonamide can be compared with other sulfonamide derivatives and cyclobutane-containing compounds:
Sulfonamides: Similar in structure but may differ in the nature of the attached groups, affecting their reactivity and biological activity.
Cyclobutane Derivatives: Compounds like cyclobutanone and cyclobutylamine share the cyclobutane ring but have different functional groups, leading to distinct chemical properties and applications.
List of Similar Compounds
Sulfonamides: Sulfanilamide, sulfamethoxazole.
Cyclobutane Derivatives: Cyclobutanone, cyclobutylamine.
This compound stands out due to its unique combination of the cyclobutane ring and sulfonamide group, offering a versatile platform for chemical modifications and diverse applications in research and industry.
特性
IUPAC Name |
cyclobutanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMXQESPSIAYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570371 | |
| Record name | Cyclobutanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445305-91-9 | |
| Record name | Cyclobutanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


